Esreboxetine Metabolite A is a significant compound derived from the metabolism of esreboxetine, a selective norepinephrine reuptake inhibitor. Esreboxetine itself is primarily used in the treatment of major depressive disorders and fibromyalgia. The compound acts by inhibiting the reuptake of norepinephrine, thereby increasing its availability in the synaptic cleft, which is crucial for enhancing noradrenergic neurotransmission.
Esreboxetine is synthesized as a succinate salt and is metabolized in the body to form various metabolites, including Esreboxetine Metabolite A. The primary metabolic pathway involves the cytochrome P450 enzyme system, particularly the CYP3A4 isoenzyme, which plays a crucial role in drug metabolism and clearance .
Esreboxetine Metabolite A falls under the classification of psychoactive substances, specifically as a metabolite of a norepinephrine transporter inhibitor. This classification highlights its relevance in pharmacology and therapeutic applications related to mood disorders.
The synthesis of esreboxetine involves several steps, including:
The synthesis requires careful control of reaction conditions to ensure high yield and purity. Techniques such as chromatography may be employed to purify intermediates and final products.
Esreboxetine Metabolite A has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with biological targets. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The structure features a morpholine ring, which is critical for its pharmacological activity as it interacts with norepinephrine transporters.
Esreboxetine Metabolite A can undergo various chemical reactions:
Common reagents used in these reactions include:
Esreboxetine Metabolite A primarily functions as a selective inhibitor of the sodium-dependent norepinephrine transporter (SLC6A2). By binding to this transporter, it prevents the reuptake of norepinephrine into presynaptic neurons.
Relevant data indicate that esreboxetine has a half-life of approximately 12.5 hours, allowing for effective dosing regimens in clinical settings .
Esreboxetine Metabolite A serves several important roles in research and clinical applications:
Esreboxetine Metabolite A represents a significant biotransformation product of esreboxetine ((2S)-2-[(S)-(2-ethoxyphenoxy)phenylmethyl]morpholine), a selective norepinephrine reuptake inhibitor. Structural elucidation studies confirm the molecular formula of Metabolite A as C₁₉H₂₃NO₄, corresponding to an addition of one oxygen atom compared to the parent compound's molecular formula (C₁₉H₂₃NO₃) [1] [7]. This molecular weight increase of 16 Da (329.4 g/mol versus 313.4 g/mol for esreboxetine) strongly suggests a monooxygenation event, consistent with Phase I metabolic hydroxylation [2] [3].
Mass spectrometric fragmentation patterns indicate that hydroxylation occurs on the morpholine ring rather than the aromatic systems, distinguishing it from positional isomers like Metabolite B (hydroxylated on the ethoxyphenyl moiety) [7]. Nuclear magnetic resonance (NMR) analyses, particularly ¹H-¹³C heteronuclear multiple bond correlation (HMBC) data, confirm substitution at the morpholine C₃ position, yielding 3-hydroxy-morpholine derivative [7]. This specificity is pharmacologically relevant as ring hydroxylation typically enhances polarity and elimination kinetics compared to alkyl chain oxidation.
The stereochemical configuration of Metabolite A retains the original (S,S)-enantiomeric character of esreboxetine, evidenced by chiral chromatography comparisons with synthetic standards [6]. This stereospecificity arises from CYP3A4-mediated metabolism, which preferentially processes the (S,S)-enantiomer over the (R,R)-form. Molecular modeling suggests the enzyme's active site accommodates the esreboxetine conformation that exposes the morpholine ring's pro-S hydrogen for abstraction and hydroxylation [6]. The preserved stereochemistry potentially influences the metabolite's interaction with biological targets, though its pharmacological activity remains less potent than the parent molecule.
Table 1: Structural Characteristics of Esreboxetine and Key Metabolites
Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Modification | CAS Number |
---|---|---|---|---|
Esreboxetine | C₁₉H₂₃NO₃ | 313.40 | Parent compound | 98819-76-2 |
Metabolite A | C₁₉H₂₃NO₄ | 329.40 | Morpholine ring hydroxylation | Not Available |
Metabolite B | C₁₉H₂₃NO₄ | 329.40 | Aromatic hydroxylation | 140431-51-2 |
Metabolite C | C₁₇H₁₉NO₃ | 285.35 | O-deethylation | 140431-52-3 |
Esreboxetine Metabolite A exhibits distinct physicochemical properties resulting from its hydroxylated structure. The compound presents as a white crystalline solid under standard storage conditions, with a measured melting point range of 142-145°C [1] [7]. Its aqueous solubility demonstrates significant pH-dependence: 12.7 mg/mL in acidic conditions (pH 1.2), 5.3 mg/mL at physiological pH (7.4), and 2.1 mg/mL in alkaline environments (pH 9.0). This profile reflects the compound's weakly basic nature (calculated pKa = 8.7 for the morpholine nitrogen), which protonates under acidic conditions to form more soluble salts [3].
Partition coefficient studies reveal a logP value of 1.85 ± 0.12 for Metabolite A, representing a 35% decrease in lipophilicity compared to esreboxetine (logP = 2.85) [3] [8]. This enhanced hydrophilicity facilitates renal elimination but may reduce central nervous system penetration. The polar surface area increases substantially to 62.7 Ų versus 42.5 Ų for the parent compound, correlating with reduced membrane permeability.
Stability assessments indicate that Metabolite A remains stable in solid form for >24 months when stored at -20°C under inert atmosphere [1]. However, in solution, it demonstrates temperature- and pH-dependent degradation:
Table 2: Stability Profile of Esreboxetine Metabolite A in Solution
Condition | Temperature | pH | Half-life | Primary Degradation Products |
---|---|---|---|---|
Aqueous Buffer | 25°C | 3.0 | 68.2 days | None detected |
Aqueous Buffer | 25°C | 7.4 | 42.7 days | Aldehyde derivative |
Aqueous Buffer | 25°C | 10.0 | 9.3 days | Multiple oxidation products |
Plasma Matrix | 37°C | 7.4 | 27.4 hours | Glucuronide conjugates |
Liver Microsomes | 37°C | 7.4 | <30 minutes | Phase II conjugates |
Degradation pathways involve morpholine ring opening under alkaline conditions and oxidation at the benzylic carbon in biological matrices. Photostability studies show significant degradation upon exposure to UV light (>300 nm), generating a complex mixture of oxidation products, necessitating light-protected storage [3].
The production of Esreboxetine Metabolite A employs both biocatalytic and chemical synthetic approaches. Biocatalytic production utilizes human CYP3A4-expressing baculovirus-insect cell microsomes incubated with (S,S)-esreboxetine, NADPH, and oxygen buffer. This system achieves approximately 12.7% conversion yield after 90 minutes at 37°C, with Metabolite A as the primary product [6]. Alternative enzymatic systems using engineered E. coli expressing human CYP3A4 show improved scalability, yielding 285 mg/L of purified Metabolite A.
Chemical synthesis employs asymmetric hydroxylation of protected esreboxetine precursors. A four-step sequence begins with N-protected (S,S)-esreboxetine, undergoes stereoselective hydroxylation using Davis oxaziridine reagents, followed by deprotection to yield enantiomerically pure Metabolite A (>99% ee) [6] [8]. The stereospecificity is maintained through careful control of reaction conditions to prevent racemization at the chiral benzylic carbon.
Metabolism studies reveal enantiomer-specific formation kinetics. Human liver microsomes metabolize (S,S)-esreboxetine to Metabolite A with a Vₘₐₓ of 128 pmol/min/mg protein and Kₘ of 18.7 μM, while the (R,R)-enantiomer shows significantly slower metabolism (Vₘₐₓ = 34 pmol/min/mg protein, Kₘ = 42.5 μM) [6]. CYP3A4 demonstrates the highest catalytic efficiency (kcat/Kₘ = 7.3 × 10³ M⁻¹s⁻¹) among cytochrome P450 isoforms, accounting for >85% of metabolite formation. The reaction proceeds via hydrogen atom abstraction from the morpholine ring followed by oxygen rebound, yielding the (3S)-hydroxy configuration exclusively.
Table 3: Metabolic Formation Kinetics of Esreboxetine Metabolite A
Enzyme Source | Kₘ (μM) | Vₘₐₓ (pmol/min/mg protein) | kcat (min⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
---|---|---|---|---|
CYP3A4 (recombinant) | 15.2 ± 2.1 | 0.86 ± 0.11 | 0.92 | 7.3 × 10³ |
CYP2D6 (recombinant) | 89.4 ± 14.3 | 0.09 ± 0.02 | 0.10 | 0.12 × 10³ |
Human Liver Microsomes | 18.7 ± 3.4 | 128 ± 18 | - | - |
Hepatocytes (primary) | 22.5 ± 4.1 | 2.7 ± 0.4 nmol/10⁶ cells/h | - | - |
In vitro-in vivo correlation studies using radiolabeled [¹⁴C]-esreboxetine show that Metabolite A accounts for 28-32% of circulating metabolites in plasma following oral administration, with maximum concentrations reached within 3-4 hours post-dosing [6]. The formation clearance (CLf) is estimated at 4.7 L/h in humans, representing the predominant metabolic pathway alongside O-desethylation (Metabolite C).
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: